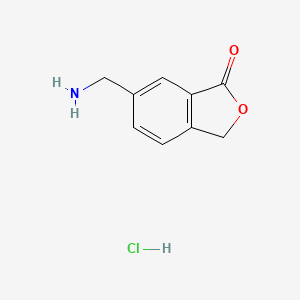

6-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride

Description

6-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride is a bicyclic organic compound featuring a benzofuran core substituted with an aminomethyl group at the 6-position and a hydrochloride salt. Its molecular formula is C₉H₁₀ClNO₂, with a molecular weight of 199.64 g/mol . The hydrochloride salt improves aqueous solubility, making it advantageous for biological applications .

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

6-(aminomethyl)-3H-2-benzofuran-1-one;hydrochloride |

InChI |

InChI=1S/C9H9NO2.ClH/c10-4-6-1-2-7-5-12-9(11)8(7)3-6;/h1-3H,4-5,10H2;1H |

InChI Key |

QIKQAKOQLBMEHB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)CN)C(=O)O1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride typically involves the following steps:

Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through various methods, including the use of palladium-catalyzed coupling reactions.

Introduction of the Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzofuran derivative with a suitable aminomethylating agent under controlled conditions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 6-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups attached to the benzofuran ring.

Scientific Research Applications

6-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Differences

Core Scaffold: The primary compound contains a benzofuran core, while 1-(5-bromo-2-fluorophenyl)cyclopropan-1-amine hydrochloride features a cyclopropane ring attached to a bromo-fluorophenyl group. 6-Amino-1,3-dihydroisobenzofuran-1-one lacks the aminomethyl group, reducing its utility in reactions requiring secondary amine reactivity (e.g., reductive amination) .

Salt Form and Solubility: Both hydrochlorides exhibit improved water solubility compared to their free bases. However, the bromo-fluoro derivative’s higher molecular weight (266.54 vs. 199.64) may limit solubility in polar solvents . The non-salt 6-amino derivative is less soluble but widely available in high purity (95–98%), making it a cost-effective intermediate .

Pharmacological and Industrial Relevance

- The primary compound’s hydrochloride salt is favored in central nervous system (CNS) drug discovery due to its balanced solubility and stability.

- The bromo-fluoro derivative’s halogens make it a candidate for PET tracer development or covalent inhibitor synthesis .

- The non-salt 6-amino derivative is a staple in bulk synthesis of agrochemicals and dyes, leveraging its affordability and commercial availability .

Biological Activity

6-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride, a derivative of benzofuran, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes an amine and a carbonyl group, making it a subject of interest in medicinal chemistry. The following sections will explore its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H12ClN3O

- Molecular Weight : 227.67 g/mol

- IUPAC Name : 6-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride

- CAS Number : 57319-65-0

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various benzofuran compounds can inhibit the growth of pathogens such as Mycobacterium tuberculosis and fungi. The minimum inhibitory concentration (MIC) values for selected compounds reveal their potency:

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 8 | Antimycobacterial |

| Compound B | 2 | Antifungal |

| Compound C | 3.12 | Antimycobacterial |

The presence of hydroxyl and amino groups in the structure enhances the antimicrobial efficacy of these compounds .

Inhibition of Enzymatic Activity

6-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride has been reported to inhibit key enzymes involved in coagulation pathways, specifically Factor Xa and Factor IIa (thrombin). This inhibition suggests potential applications in treating thrombotic conditions . Such enzymatic interactions are critical for developing anticoagulant therapies.

Study on Anticancer Activity

In a study evaluating the effects of benzofuran derivatives on cancer cell lines, several compounds demonstrated promising antiproliferative effects against prostate cancer cells (PC-3). The IC50 values were compared to standard chemotherapeutic agents:

| Compound Name | IC50 (μM) | Comparison |

|---|---|---|

| Compound D | 15 | Higher than cisplatin |

| Compound E | 10 | Comparable to doxorubicin |

These findings indicate that certain derivatives may serve as effective alternatives or adjuncts to existing cancer therapies .

Neuroprotective Effects

Another investigation focused on the neuroprotective potential of benzofuran derivatives using a paclitaxel-induced neuropathy model in rats. The results highlighted that specific compounds significantly reduced mechanical allodynia compared to controls, suggesting their role in mitigating chemotherapy-induced peripheral neuropathy .

The biological activity of 6-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride can be attributed to its ability to interact with various biological targets. The amine group allows for hydrogen bonding with receptor sites, while the carbonyl group may facilitate interactions with nucleophiles in target proteins. This dual functionality enhances its therapeutic potential across multiple pathways.

Q & A

Q. What are the standard synthetic routes for 6-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride, and how can their efficiencies be compared?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, often starting with functionalization of the benzofuran core. Key steps include:

- Ring-closing reactions to form the dihydrobenzofuran scaffold.

- Aminomethylation via reductive amination or nucleophilic substitution, followed by HCl salt formation for stabilization .

Efficiency is assessed by: - Yield optimization (e.g., adjusting reaction temperature, catalyst loading).

- Purity analysis using HPLC or TLC (e.g., >95% purity thresholds for pharmacological studies) .

Databases like Reaxys and SciFinder provide comparative data on solvent systems and catalysts for route optimization.

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., benzofuran aromatic protons at δ 6.5–7.5 ppm, aminomethyl group at δ 2.8–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M+H]+ for C9H10ClNO2: theoretical m/z 215.04) .

- Elemental Analysis : Validates stoichiometry (e.g., C: 49.1%, H: 4.6%, N: 6.4% for CHClNO) .

- X-ray Crystallography (if crystalline): Resolves bond angles and confirms stereochemistry .

Q. What in vitro pharmacological screening models are appropriate for initial bioactivity studies?

- Methodological Answer :

- Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or monoamine oxidases (MAOs) to assess anti-inflammatory or neuroprotective potential .

- Cell viability assays : Use human fibroblast or cancer cell lines (e.g., MTT assay) to evaluate cytotoxicity .

- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Methodological Answer :

- Byproduct identification : Use LC-MS/MS to detect impurities (e.g., over-alkylated derivatives or unreacted intermediates) .

- Parameter tuning :

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during aminomethylation .

- Catalyst selection : Palladium-based catalysts improve regioselectivity in ring-closing steps .

- Purification strategies : Gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 active site) based on the compound’s SMILES string (e.g.,

C1C(C2=C(O1)C=CC=C2)CN.Cl) . - ADMET prediction : Tools like SwissADME estimate bioavailability (%ABS), logP (lipophilicity), and blood-brain barrier permeability .

- DFT calculations : Analyze electron density maps to predict reactive sites for metabolic oxidation .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Meta-analysis : Compare datasets using standardized metrics (e.g., IC50 values normalized to control assays) .

- Orthogonal validation : Confirm activity via unrelated assays (e.g., ELISA for cytokine release alongside Western blot for protein expression) .

- Batch variability checks : Re-synthesize the compound under controlled conditions to rule out impurity-driven artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.